N'-(5-bromo-2-hydroxybenzylidene)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(Z)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-{[5-(4-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound that features a combination of brominated phenyl, triazole, and acetohydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-{[5-(4-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-{[5-(4-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The azomethine group (C=N) can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(Z)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-{[5-(4-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[(Z)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-{[5-(4-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or the disruption of cellular processes. Further research is needed to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-{[4-(4-METHYLPHENYL)-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
- N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-{[5-(4-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
Uniqueness
N’-[(Z)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-{[5-(4-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H20BrN5O2S |
---|---|
Molecular Weight |
522.4 g/mol |
IUPAC Name |
N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H20BrN5O2S/c1-16-7-9-17(10-8-16)23-28-29-24(30(23)20-5-3-2-4-6-20)33-15-22(32)27-26-14-18-13-19(25)11-12-21(18)31/h2-14,31H,15H2,1H3,(H,27,32)/b26-14- |
InChI Key |
AMZKTYSIDMAMRA-WGARJPEWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C\C4=C(C=CC(=C4)Br)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
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